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Compound of Interest

Compound Name: 2-(4-Fluoropiperidin-4-YL)pyridine
CAS No.: 853576-43-9
Cat. No.: B1532808
Get Quote
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Executive Summary: The "Gem-Fluoro" Advantage

The molecule 2-(4-Fluoropiperidin-4-yl)pyridine represents a privileged scaffold in modern
medicinal chemistry, specifically for Central Nervous System (CNS) targets. It combines two
critical design elements:

e The Pyridine Ring: Lowers lipophilicity (LogP) compared to phenyl rings, improving solubility
and reducing non-specific binding, while offering a specific H-bond acceptor vector.

e The Geminal Fluorine (4-F): Strategically placed at the 4-position of the piperidine to block
oxidative metabolism (CYP450) and modulate the pKa of the piperidine nitrogen via
inductive effects.

This guide benchmarks this scaffold against Lasmiditan (a marketed 5-HT1F agonist with a
similar piperidine-pyridine architecture) and Haloperidol (a classic 4-fluoro-4-arylpiperidine) to
validate its potential as a lead fragment.

Structural & Physicochemical Benchmarking
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The primary challenge in CNS drug design is balancing lipophilicity for BBB penetration with
solubility. The table below compares the subject scaffold against the core fragments of known
CNS drugs.

Table 1: Physicochemical Profile Comparison

Lasmiditan Haloperidol

Property Subject Scaffold Implication
(Ref) (Frag)
2-(4-F-piperidin- Pyridinoyl- 4-F-4-
Structure ( pp .y o Y o Core Architecture
4-yl)pyridine piperidine phenylpiperidine
~179.2 Fragment
MW (Da) ~180.2 377.4 (Full Drug) -
(Fragment) Efficiency
1.2-16 Pyridine lowers
cLogP ] 2.8 (Full Drug) 2.4 (Fragment)
(Predicted) LogP vs Phenyl
High BBB
TPSA (A?) ~25 (Low) 85 ~20 Permeability
(<90 A?)
) F lowers pKa
pKa (Basic N) ~8.8 ~9.2 ~8.3 ]
(Inductive effect)
o Low (Blocked 4- o Moderate Extended Half-
Metabolic Risk Low (Amide link) ) )
pos) (Benzylic ox) life

Key Insight: The subject scaffold exhibits a superior CNS Multi-Parameter Optimization (MPO)
score potential compared to the non-fluorinated or phenyl-based equivalents. The pyridine
nitrogen reduces LogP without sacrificing the aromatic interactions required for receptor
binding (e.g.,

stacking in the orthosteric pocket).

Mechanistic Analysis: Structure-Activity
Relationship (SAR)
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The biological value of 2-(4-Fluoropiperidin-4-yl)pyridine lies in its specific molecular
interactions. The diagram below illustrates the "Gem-Fluoro Effect" and the "Pyridine Vector."

Diagram 1: Pharmacophore Logic & SAR Strategy

Visualizing the functional roles of each structural component.
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Caption: SAR map detailing how the geminal fluorine and pyridine ring synergize to improve
metabolic stability and receptor selectivity.

Experimental Validation Protocols

To objectively benchmark this scaffold, researchers must validate two critical parameters: BBB
Permeability and Selectivity.

Protocol A: High-Throughput PAMPA-BBB Assay

Purpose: To determine the passive diffusion rate across the blood-brain barrier.

o Preparation: Dissolve the test compound (Scaffold) and controls (Lasmiditan, Verapamil) in
DMSO to 10 mM.
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Membrane Coating: Coat the PVDF membrane of the donor plate with 4 pL of Porcine Brain
Lipid (PBL) solution (20 mg/mL in dodecane).

Incubation:

o Donor Well: Add 200 pL of compound solution (diluted to 50 uM in PBS, pH 7.4).

o Acceptor Well: Add 300 pL of PBS (pH 7.4).

o Incubate at 25°C for 18 hours in a humidity-saturated chamber (sandwich configuration).
Quantification: Analyze both donor and acceptor wells using LC-MS/MS.

Calculation: Calculate effective permeability (

) using the formula:
Target:

cm/s indicates high CNS penetration.

Protocol B: Microsomal Stability (Metabolic Blockade
Verification)

Purpose: To prove the 4-F substitution prevents oxidative clearance.

System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

Reaction: Incubate 1 puM test compound with NADPH regenerating system in phosphate
buffer (pH 7.4) at 37°C.

Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile
containing internal standard.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Benchmarking: Compare intrinsic clearance (

) against the non-fluorinated analog (2-(piperidin-4-yl)pyridine).
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o Expectation: The fluorinated scaffold should show >2-fold improvement in half-life (

Workflow for Scaffold Validation

The following workflow outlines the logical progression from synthesis to lead selection.

Diagram 2: CNS Scaffold Validation Workflow

Step-by-step decision tree for evaluating the scaffold.
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Caption: Decision tree for validating the scaffold's suitability for CNS drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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